
1-isobutyryl-4-(2-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutyryl-4-(2-methylphenyl)piperazine, also known as IMPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The exact mechanism of action of 1-isobutyryl-4-(2-methylphenyl)piperazine is not fully understood. However, it has been suggested that 1-isobutyryl-4-(2-methylphenyl)piperazine acts as a partial agonist at the dopamine D2 receptor, which leads to the activation of downstream signaling pathways. It has also been suggested that 1-isobutyryl-4-(2-methylphenyl)piperazine inhibits the monoamine oxidase enzyme, which leads to an increase in the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.
Biochemical and Physiological Effects:
1-isobutyryl-4-(2-methylphenyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine in the striatum, which is involved in the regulation of reward and motivation. 1-isobutyryl-4-(2-methylphenyl)piperazine has also been shown to increase the levels of norepinephrine and serotonin in the brain, which are involved in the regulation of mood and anxiety. These effects make 1-isobutyryl-4-(2-methylphenyl)piperazine a promising compound for the development of new drugs for the treatment of psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-isobutyryl-4-(2-methylphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. It has also been shown to have high affinity for the dopamine D2 receptor and inhibitory effect on the monoamine oxidase enzyme. However, there are also limitations to the use of 1-isobutyryl-4-(2-methylphenyl)piperazine in lab experiments. It has a short half-life and is rapidly metabolized in the body. It also has low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the use of 1-isobutyryl-4-(2-methylphenyl)piperazine in scientific research. One direction is the development of new drugs for the treatment of psychiatric disorders such as depression and schizophrenia. Another direction is the investigation of the role of 1-isobutyryl-4-(2-methylphenyl)piperazine in the regulation of reward and motivation. Additionally, the potential use of 1-isobutyryl-4-(2-methylphenyl)piperazine in the treatment of neurodegenerative disorders such as Parkinson's disease is an area of interest for future research. Overall, 1-isobutyryl-4-(2-methylphenyl)piperazine has great potential for the development of new drugs and the advancement of scientific research in the field of neuroscience and pharmacology.
Méthodes De Synthèse
1-isobutyryl-4-(2-methylphenyl)piperazine can be synthesized by reacting 1-bromo-3-methylbenzene with isobutyrylpiperazine in the presence of a palladium catalyst. This reaction leads to the formation of 1-isobutyryl-4-(2-methylphenyl)piperazine as the main product.
Applications De Recherche Scientifique
1-isobutyryl-4-(2-methylphenyl)piperazine has been used in various scientific research studies due to its potential applications in neuroscience and pharmacology. It has been found to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. 1-isobutyryl-4-(2-methylphenyl)piperazine has also been shown to have an inhibitory effect on the monoamine oxidase enzyme, which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. These properties make 1-isobutyryl-4-(2-methylphenyl)piperazine a promising compound for the development of new drugs for the treatment of psychiatric disorders such as depression and schizophrenia.
Propriétés
IUPAC Name |
2-methyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12(2)15(18)17-10-8-16(9-11-17)14-7-5-4-6-13(14)3/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQLLMPDDACUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4967385.png)
![N-benzyl-2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4967393.png)
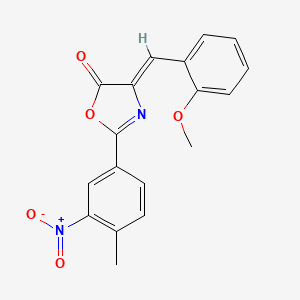
![N-(2-chlorophenyl)-3-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B4967419.png)

![methyl 4-(5-{[4-(4-methoxybenzyl)-3-oxo-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4967443.png)
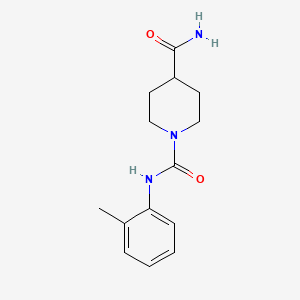
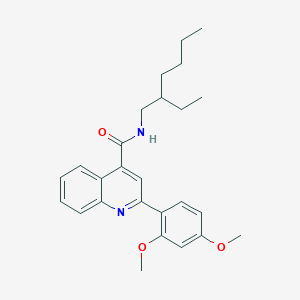
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B4967466.png)
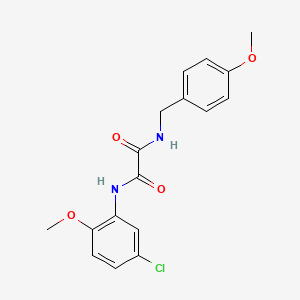
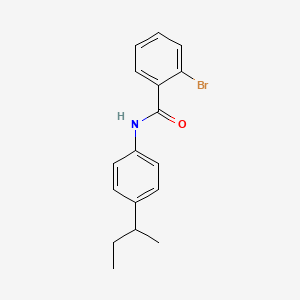
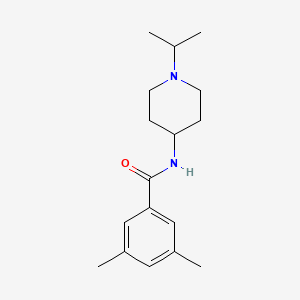
![4-hydroxy-N-phenyl-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4967494.png)